3-Chloropropanoyl isocyanate

Gas chromatography retention index regioisomer separation

3-Chloropropanoyl isocyanate (CAS 54898-89-4) is a bifunctional acyl isocyanate bearing a 3-chloropropanoyl moiety linked to an isocyanate group (–N=C=O). With the molecular formula C₄H₄ClNO₂ and a molecular weight of 133.53 g/mol, this compound straddles the boundary between acyl isocyanates and alkyl halides, enabling dual reactivity modes in a single synthetic step.

Molecular Formula C4H4ClNO2
Molecular Weight 133.53 g/mol
CAS No. 54898-89-4
Cat. No. B8765955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropanoyl isocyanate
CAS54898-89-4
Molecular FormulaC4H4ClNO2
Molecular Weight133.53 g/mol
Structural Identifiers
SMILESC(CCl)C(=O)N=C=O
InChIInChI=1S/C4H4ClNO2/c5-2-1-4(8)6-3-7/h1-2H2
InChIKeyFXDWBFSKZZSAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropropanoyl Isocyanate (CAS 54898-89-4): Bifunctional Acyl Isocyanate for Tandem Derivatization and Heterocyclic Synthesis


3-Chloropropanoyl isocyanate (CAS 54898-89-4) is a bifunctional acyl isocyanate bearing a 3-chloropropanoyl moiety linked to an isocyanate group (–N=C=O) [1]. With the molecular formula C₄H₄ClNO₂ and a molecular weight of 133.53 g/mol, this compound straddles the boundary between acyl isocyanates and alkyl halides, enabling dual reactivity modes in a single synthetic step . As a member of the N-acyl isocyanate subclass—a group still underrepresented in mainstream synthetic methodology relative to conventional alkyl and aryl isocyanates [2]—3-chloropropanoyl isocyanate presents distinct procurement considerations for laboratories seeking electrophilic building blocks capable of both nucleophilic addition at the isocyanate carbon and subsequent nucleophilic displacement at the terminal chlorine.

Why 3-Chloropropanoyl Isocyanate Cannot Be Swapped for Common Alkyl or Aryl Isocyanates—And Why Regioisomer Choice Matters


Substituting 3-chloropropanoyl isocyanate with a simple alkyl or aryl isocyanate eliminates the acyl-linked chlorine handle, collapsing a sequential two-step derivatization strategy into a single functionalization event [1]. Even among isomers sharing the formula C₄H₄ClNO₂, the regioisomer 3-isocyanatopropanoyl chloride (CAS 3729-19-9) differs fundamentally in its electrophilic hierarchy: the isocyanato group resides on the alkyl chain rather than being directly attached to the carbonyl, substantially altering reaction kinetics and product distribution [2]. Furthermore, the 3-chloro positional isomer (3-chloropropanoyl) exhibits measurably distinct chromatographic retention behavior and reactivity profiles compared to the 2-chloro isomer, as demonstrated in both gas chromatographic separations of their derivatives and differential product outcomes in cyclization reactions [3][4]. These structural subtleties carry direct consequences for synthetic route design, intermediate purification, and final product identity.

3-Chloropropanoyl Isocyanate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data


Chromatographic Retention Order: 3-Chloropropanoyl Derivatives Elute Earlier Than 2-Chloropropanoyl Isomers on Non-Polar Columns

Gas chromatographic analysis of C₁–C₁₈ n-alkyl esters demonstrates a consistent elution order on the non-polar SE-30 capillary column: n-alkyl propanoate (earliest) < n-alkyl 3-chloropropanoate < n-alkyl 2-chloropropanoate (latest). On the polar OV-351 column, the order shifts to n-alkyl propanoate < n-alkyl 3-chloropropanoate < n-alkyl 2-chloropropanoate (for higher homologues) [1]. This systematic retention difference between 2- and 3-chloropropanoyl regioisomers allows unambiguous chromatographic identification and purity verification of derivatives prepared from 3-chloropropanoyl isocyanate versus those from its 2-chloro isomer. The terminal chlorine in the 3-chloro derivative exerts a smaller retention increment than the α-chlorine in the 2-chloro derivative, reflecting differential intramolecular electronic effects on analyte–stationary phase interactions [1].

Gas chromatography retention index regioisomer separation acyl isocyanate derivatives

Bifunctional vs. Monofunctional Isocyanate Reactivity: Tandem Urea Formation Followed by Alkylation Using the Terminal Chlorine

3-Chloropropanoyl isocyanate reacts with N-(2-aminoethyl)piperazine to yield the corresponding 3-chloropropionyl urea in quantitative yield (19.8 g product from 6.5 g amine and 14.3 g isocyanate), with the product exhibiting a melting point of 125–130 °C [1]. In contrast, monofunctional alkyl isocyanates such as 3-chloropropyl isocyanate (CAS 13010-19-0) produce only a urea linkage without the acyl carbonyl, yielding simpler products that lack the second electrophilic site for downstream diversification [2]. The presence of the acyl carbonyl in the 3-chloropropanoyl isocyanate scaffold activates the α-methylene protons for additional chemistry while the terminal chlorine remains available for nucleophilic displacement, enabling a three-step sequential functionalization sequence (isocyanate addition → α-functionalization → chloride displacement) from a single reagent .

Bifunctional electrophile tandem derivatization urea synthesis sequential functionalization

Cyclization Outcome Divergence: 3-Chloropropionyl Isothiocyanate vs. 2-Chloropropionyl Isothiocyanate with Hydrazine

In a direct head-to-head study, 3-chloropropionyl isothiocyanate (the thio-analog of the target compound) and 2-chloropropionyl isothiocyanate were reacted with hydrazine under identical acetone-solvent conditions. The 3-chloro isomer did not yield the expected bis-thioureido product but instead afforded 3-Chloro-N-[5,5-dimethyl-4-(4-oxo-5,6-dihydro-4H-[1,3]thiazin-2-yl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-propionamide in only 23.56% yield. In contrast, the 2-chloropropionyl isomer underwent a crisscross cycloaddition to produce a tetrahydro-triazolotriazole-dithione in 96.1% yield [1]. This >4-fold difference in reaction outcome and a ~73 percentage-point gap in isolated yield underscores how the chlorine position on the propanoyl chain profoundly dictates the chemoselectivity and efficiency of heterocycle formation. Although this study used isothiocyanates, the analogous isocyanates are expected to exhibit parallel regioisomer-dependent reactivity trends given the similar electronic character of the N=C=O vs. N=C=S group [2].

Cyclization isothiocyanate regioisomer reactivity heterocyclic synthesis

Acyl Isocyanate Hydrolytic Stability Advantage Over Alkyl Isocyanates Under Aqueous Conditions

Studies on isocyanate hydrolysis kinetics have established that the hydrolysis rates of alkyl isocyanates are significantly slower than those of aryl isocyanates, placing alkyl isocyanates as relatively more stable toward aqueous degradation [1]. Acyl isocyanates occupy an intermediate position: the electron-withdrawing acyl carbonyl increases electrophilicity at the isocyanate carbon compared to simple alkyl isocyanates, yet the reactivity is modulated by the specific acyl substituent. For 3-chloropropanoyl isocyanate, the chlorine atom further polarizes the system. Hydrolysis of the isocyanate group yields 3-chloropropanoic acid and releases CO₂, while the acid chloride pathway (available only to the regioisomer 3-isocyanatopropanoyl chloride) generates HCl directly [2]. This distinction means that 3-chloropropanoyl isocyanate can be handled under controlled anhydrous conditions without the immediate corrosive HCl release associated with its isocyanatoacyl chloride isomer, offering practical advantages in laboratory-scale manipulation [3].

Hydrolysis rate acyl vs. alkyl isocyanate aqueous stability storage

3-Chloropropanoyl Isocyanate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Sequential Heterocyclic Library Synthesis via Tandem Isocyanate Addition and Alkyl Chloride Displacement

The bifunctional architecture of 3-chloropropanoyl isocyanate enables a two-step, one-pot strategy for constructing diversely substituted heterocycles: initial nucleophilic attack at the isocyanate group (by amines, alcohols, or hydrazines) installs a urea, carbamate, or acyl hydrazide linkage, followed by intramolecular or intermolecular displacement of the terminal chloride to close a ring or introduce a second diversity element [1]. This sequential reactivity, evidenced by quantitative urea formation followed by cyclization potential, distinguishes 3-chloropropanoyl isocyanate from monofunctional isocyanates that require separate alkylating agents to achieve analogous structural complexity [2].

Precursor to (Meth)acrylate-Functionalized Isocyanates for Specialty Polymer Synthesis

Patent literature explicitly describes the use of 3-chloropropionate derivatives bearing an isocyanate group as precursors for (meth)acrylate-functionalized isocyanates via dehydrochlorination [1]. The 3-chloropropanoyl isocyanate scaffold, upon dehydrochlorination under mild basic conditions, yields acryloyl isocyanate—a highly reactive dual-functional monomer for polyurethane-acrylate hybrid materials. This industrial application leverages the unique combination of an acyl isocyanate with a β-chloro substituent poised for elimination, a synthetic vector not accessible from 2-chloropropanoyl or alkyl isocyanate analogs [2].

Building Block for N-Acyl Urea and Carbamate Bioactive Compound Libraries

The acyl isocyanate group in 3-chloropropanoyl isocyanate reacts with amines to form N-acyl ureas bearing a pendant 3-chloropropyl chain [1]. These N-acyl urea scaffolds are privileged structures in medicinal chemistry, appearing in multiple antiproliferative and enzyme-inhibitory chemotypes [2]. The quantitative yield demonstrated for urea formation with amine nucleophiles (100% isolated yield) supports its reliability as a building block for parallel synthesis campaigns where consistent, high-yielding coupling chemistry is paramount [1].

Analytical Derivatization Agent with Regioisomer-Distinct Chromatographic Signature

For analytical laboratories developing GC or LC-MS methods for amine-containing analytes, 3-chloropropanoyl isocyanate offers a derivatization option whose products exhibit a predictable, well-characterized retention behavior that is distinct from the 2-chloropropanoyl isomer [1]. The established elution order on both non-polar (SE-30) and polar (OV-351) columns—where 3-chloropropanoyl derivatives consistently resolve from their 2-chloro counterparts—provides a built-in internal validation of derivatization reagent identity and purity, reducing the risk of misassignment in complex mixture analysis [1].

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